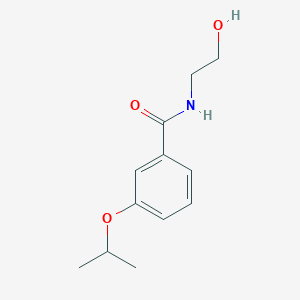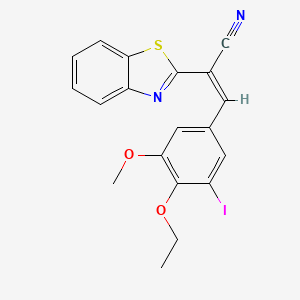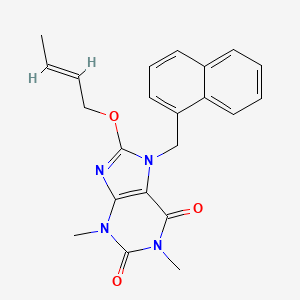![molecular formula C15H16N2O3S B5342356 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5342356.png)
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. The compound exhibits promising biological activities and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest. Additionally, the compound has been shown to disrupt mitochondrial function, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It induces apoptosis in cancer cells and has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. Additionally, the compound has been shown to exhibit antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The compound exhibits high potency and broad-spectrum activity against various pathogens, making it a valuable tool for scientific research. However, its complex synthesis method and limited availability may pose challenges for large-scale experiments. Additionally, the compound exhibits low solubility in water, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine. One potential direction is the development of new analogs with improved potency and selectivity. Additionally, the compound's mechanism of action could be further elucidated to identify new targets for drug development. Finally, the compound's potential applications in combination therapy could be explored to enhance its efficacy against cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its potent antitumor, antifungal, and antibacterial activity make it a valuable tool for scientific research. While there are limitations to its use, the compound's complex synthesis method and limited availability can be overcome with further research and development. The future directions for the study of this compound are vast, and its potential for the development of new drugs and therapies is significant.
Méthodes De Synthèse
The synthesis of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine involves the reaction of 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde with morpholine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use as an antifungal and antibacterial agent. Its broad-spectrum activity against various pathogens makes it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-13-14(20-10-19-13)7-11(1)15-16-12(9-21-15)8-17-3-5-18-6-4-17/h1-2,7,9H,3-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTLPPHDVPMUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole](/img/structure/B5342285.png)
![1-[(4-chlorophenyl)sulfonyl]-N-4-pyridinyl-4-piperidinecarboxamide](/img/structure/B5342292.png)
![4-benzyl-3-ethyl-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5342298.png)

![2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5342323.png)

![phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone](/img/structure/B5342350.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5342366.png)

![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)